molecular formula C11H13NO4S B2603093 (2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID CAS No. 1588504-14-6

(2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID

Cat. No.: B2603093
CAS No.: 1588504-14-6
M. Wt: 255.29
InChI Key: BOVKAMOMPROOMA-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID is an organic compound characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID typically involves the reaction of 4-(dimethylsulfamoyl)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

(2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, inhibiting their activity. The prop-2-enoic acid moiety can participate in conjugation reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylsulfamoyl and prop-2-enoic acid moieties allows for versatile applications in various fields.

Properties

IUPAC Name

(E)-3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-12(2)17(15,16)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVKAMOMPROOMA-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.